molecular formula C11H10O5 B11799802 2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid CAS No. 1399684-43-5

2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B11799802
CAS No.: 1399684-43-5
M. Wt: 222.19 g/mol
InChI Key: YZRQQBXAPXZQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with a suitable dicarbonyl compound under acidic or basic conditions, followed by cyclization to form the tetrahydrofuran ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, which can be further utilized in various applications .

Mechanism of Action

The mechanism by which 2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its combination of a hydroxyphenyl group and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1399684-43-5

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C11H10O5/c12-7-3-1-6(2-4-7)10-8(11(14)15)5-9(13)16-10/h1-4,8,10,12H,5H2,(H,14,15)

InChI Key

YZRQQBXAPXZQQR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)C2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.